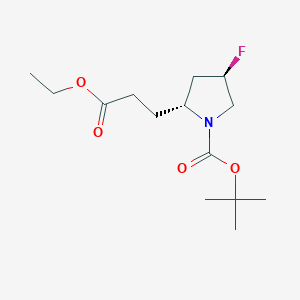
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a tert-butyl group, an ethoxy-oxopropyl side chain, and a fluorine atom attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include:
tert-Butylamine: Used to introduce the tert-butyl group.
(2R,4R)-4-Fluoropyrrolidine: The core structure of the compound.
Ethyl acetoacetate: Provides the ethoxy-oxopropyl side chain.
The reaction conditions may involve:
Catalysts: Such as acids or bases to facilitate the reaction.
Solvents: Like dichloromethane or ethanol to dissolve the reactants.
Temperature and Time: Specific conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, purification techniques, and quality control measures are crucial for producing high-purity compounds on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug discovery. Its structural features can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications can contribute to the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces to modulate cellular signaling.
Pathways: The compound may influence various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-chloropyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-bromopyrrolidine-1-carboxylate: Similar structure with a bromine atom instead of fluorine.
tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-iodopyrrolidine-1-carboxylate: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C14H24FNO4 |
|---|---|
Peso molecular |
289.34 g/mol |
Nombre IUPAC |
tert-butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-12(17)7-6-11-8-10(15)9-16(11)13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1 |
Clave InChI |
MJVRYYFXJFHJEX-GHMZBOCLSA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F |
SMILES canónico |
CCOC(=O)CCC1CC(CN1C(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)

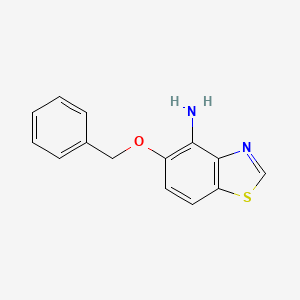

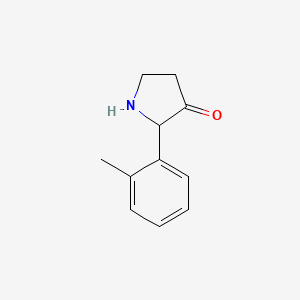
![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)
![2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13319937.png)

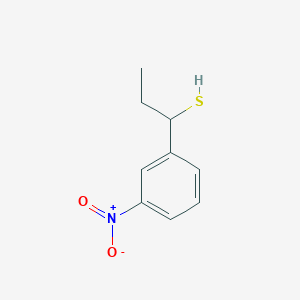
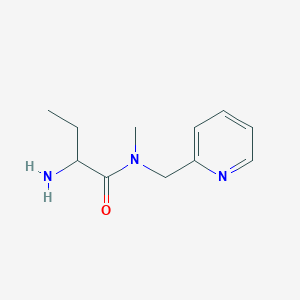

![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
